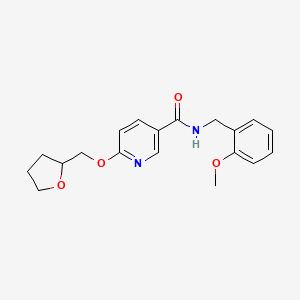![molecular formula C24H24N6O3 B2665100 3-(4-ethoxyphenyl)-6-{4-[3-(furan-2-yl)-1H-pyrazole-5-carbonyl]piperazin-1-yl}pyridazine CAS No. 1239130-76-7](/img/structure/B2665100.png)
3-(4-ethoxyphenyl)-6-{4-[3-(furan-2-yl)-1H-pyrazole-5-carbonyl]piperazin-1-yl}pyridazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-ethoxyphenyl)-6-{4-[3-(furan-2-yl)-1H-pyrazole-5-carbonyl]piperazin-1-yl}pyridazine is a complex organic compound that belongs to the class of heterocyclic aromatic compounds. This compound is characterized by the presence of multiple functional groups, including a pyridazine ring, a pyrazole ring, and a furan ring. These structural features make it a molecule of interest in various fields of scientific research, particularly in medicinal chemistry and drug development.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-ethoxyphenyl)-6-{4-[3-(furan-2-yl)-1H-pyrazole-5-carbonyl]piperazin-1-yl}pyridazine typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of a hydrazine derivative with a 1,3-dicarbonyl compound under acidic or basic conditions.
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of a 1,4-dicarbonyl compound in the presence of an acid catalyst.
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of a hydrazine derivative with a 1,4-dicarbonyl compound under acidic or basic conditions.
Coupling Reactions: The final step involves coupling the synthesized pyrazole, furan, and pyridazine rings through a series of condensation reactions, often using coupling agents such as EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, microwave-assisted synthesis, and other advanced techniques to enhance reaction efficiency and scalability.
化学反应分析
Types of Reactions
3-(4-ethoxyphenyl)-6-{4-[3-(furan-2-yl)-1H-pyrazole-5-carbonyl]piperazin-1-yl}pyridazine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride to form corresponding reduced products.
Substitution: The compound can undergo substitution reactions, particularly at the aromatic rings, using electrophilic or nucleophilic reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Electrophilic reagents such as halogens, nitrating agents, and sulfonating agents; nucleophilic reagents such as amines and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may yield corresponding alcohols or amines.
科学研究应用
3-(4-ethoxyphenyl)-6-{4-[3-(furan-2-yl)-1H-pyrazole-5-carbonyl]piperazin-1-yl}pyridazine has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is of interest in the development of new drugs due to its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Biological Research: The compound can be used as a tool to study various biological processes and pathways, particularly those involving its molecular targets.
Chemical Research: The compound can be used as a building block for the synthesis of more complex molecules and as a model compound to study reaction mechanisms.
Industrial Applications: The compound may have applications in the development of new materials, such as polymers and coatings, due to its unique structural features.
作用机制
The mechanism of action of 3-(4-ethoxyphenyl)-6-{4-[3-(furan-2-yl)-1H-pyrazole-5-carbonyl]piperazin-1-yl}pyridazine involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit specific enzymes involved in various biological processes, leading to its observed biological activities.
Receptor Binding: The compound may bind to specific receptors on the surface of cells, modulating their activity and leading to downstream effects.
Signal Transduction Pathways: The compound may modulate specific signal transduction pathways, leading to changes in gene expression and cellular behavior.
相似化合物的比较
3-(4-ethoxyphenyl)-6-{4-[3-(furan-2-yl)-1H-pyrazole-5-carbonyl]piperazin-1-yl}pyridazine can be compared with other similar compounds, such as:
3-(4-methoxyphenyl)-6-{4-[3-(furan-2-yl)-1H-pyrazole-5-carbonyl]piperazin-1-yl}pyridazine: This compound has a methoxy group instead of an ethoxy group, which may affect its biological activity and chemical reactivity.
3-(4-ethoxyphenyl)-6-{4-[3-(thiophene-2-yl)-1H-pyrazole-5-carbonyl]piperazin-1-yl}pyridazine: This compound has a thiophene ring instead of a furan ring, which may affect its biological activity and chemical reactivity.
3-(4-ethoxyphenyl)-6-{4-[3-(pyrrole-2-yl)-1H-pyrazole-5-carbonyl]piperazin-1-yl}pyridazine: This compound has a pyrrole ring instead of a furan ring, which may affect its biological activity and chemical reactivity.
属性
IUPAC Name |
[4-[6-(4-ethoxyphenyl)pyridazin-3-yl]piperazin-1-yl]-[5-(furan-2-yl)-1H-pyrazol-3-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N6O3/c1-2-32-18-7-5-17(6-8-18)19-9-10-23(28-25-19)29-11-13-30(14-12-29)24(31)21-16-20(26-27-21)22-4-3-15-33-22/h3-10,15-16H,2,11-14H2,1H3,(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSLXQMRJGQJHOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=NNC(=C4)C5=CC=CO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(4-{2-[(4-phenoxyphenyl)amino]-1,3-thiazol-4-yl}phenyl)acetamide](/img/structure/B2665018.png)
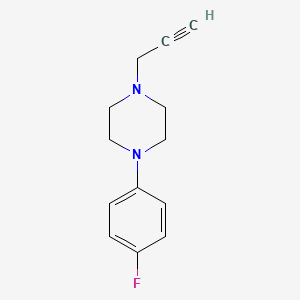
![N-(1-cyanocyclopentyl)-2-{ethyl[(thiophen-2-yl)methyl]amino}acetamide](/img/structure/B2665020.png)
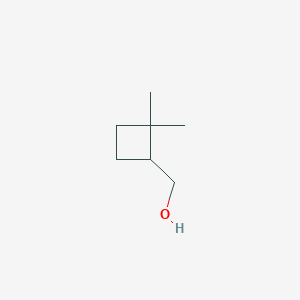
![benzyl (2-((2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)amino)-2-oxoethyl)carbamate](/img/structure/B2665022.png)
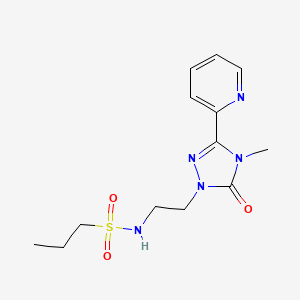
![1-[4-(1,3,4-thiadiazol-2-yloxy)piperidin-1-yl]-3-[4-(trifluoromethyl)phenyl]propan-1-one](/img/structure/B2665027.png)
![N-(3,5-dimethylphenyl)-2-(7-methoxy-3-{[(4-methoxyphenyl)amino]methyl}-2-oxo-1,2-dihydroquinolin-1-yl)acetamide](/img/structure/B2665028.png)
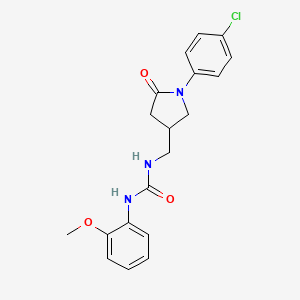

![2-ethoxy-5-[3-(1,2,4-oxadiazol-3-yl)pyrrolidine-1-carbonyl]pyridine](/img/structure/B2665033.png)
![Methyl 2-({[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}methyl)-1,3-benzoxazole-6-carboxylate](/img/structure/B2665036.png)
